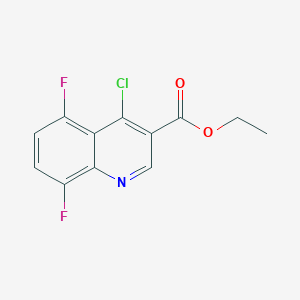

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOVJUQPVAVONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589205 | |

| Record name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193827-70-2 | |

| Record name | Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Introduction

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a pivotal building block in modern medicinal chemistry. As a key intermediate, its structural integrity and purity are paramount for the successful development of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the C5 and C8 positions, a chlorine atom at the C4 position, and an ethyl carboxylate group at the C3 position endows this scaffold with unique electronic properties and versatile reactivity for further molecular elaboration.

This guide provides a comprehensive examination of the critical starting materials required for its synthesis. We will delve into the causality behind the selection of each precursor, detailing the well-established synthetic pathway that begins with the Gould-Jacobs reaction and culminates in a targeted chlorination. This document is structured to provide not just a procedural overview, but a deep-seated understanding of the chemical logic that underpins the synthesis, ensuring a robust and reproducible methodology for researchers in the field.

The Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted synthesis of this compound proceeds through a two-step sequence. This strategy is prized for its efficiency and the relative accessibility of its precursors.

-

Step 1: Quinolone Ring Formation via the Gould-Jacobs Reaction. This foundational reaction constructs the core 4-hydroxy-5,8-difluoroquinoline-3-carboxylate structure from a substituted aniline and a malonic ester derivative.

-

Step 2: Chlorination of the 4-position. The hydroxyl group of the newly formed quinolone is subsequently replaced with a chlorine atom, yielding the final target molecule.

The success of this entire sequence is fundamentally dependent on the quality and appropriate selection of three key starting materials.

PART 1: A Deep Dive into the Essential Starting Materials

The Aromatic Foundation: 2,5-Difluoroaniline

The choice of aniline is the single most critical decision in this synthesis, as it directly dictates the substitution pattern on the carbocyclic portion of the quinoline ring. To achieve the desired 5,8-difluoro substitution, the synthesis must begin with 2,5-Difluoroaniline .

| Property | Value |

| CAS Number | 367-30-6[1] |

| Molecular Formula | C₆H₅F₂N[2] |

| Molecular Weight | 129.11 g/mol [2] |

| Appearance | Colorless to light brown liquid |

| Boiling Point | 176-178 °C |

Causality of Selection: The Gould-Jacobs reaction involves an intramolecular thermal cyclization of the anilidomethylenemalonate intermediate.[3] This cyclization occurs via an electrophilic attack from the malonate portion onto one of the ortho positions of the aniline ring. When starting with 2,5-difluoroaniline, the cyclization proceeds to the unsubstituted carbon at the 6-position of the aniline ring. This locks the fluorine atoms into what will become the 5 and 8 positions of the final quinoline scaffold. The strategic placement of fluorine atoms is known to significantly enhance the biological activity and pharmacokinetic properties of many drug candidates.[1]

Procurement and Purity: 2,5-Difluoroaniline is commercially available from numerous chemical suppliers.[4] For pharmaceutical applications, it is imperative to source high-purity material (typically >99%), as impurities can lead to side reactions and complicate the purification of the subsequent quinolone intermediate.

Safety and Handling:

-

Toxic upon inhalation, ingestion, and skin contact.

-

Causes skin and serious eye irritation.

-

Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

The Pyridine Ring Precursor: Diethyl Ethoxymethylenemalonate (DEEM)

Diethyl ethoxymethylenemalonate (DEEM) is the workhorse reagent that reacts with the aniline to build the second ring of the quinoline system.

| Property | Value |

| CAS Number | 87-13-8[5] |

| Molecular Formula | C₁₀H₁₆O₅[6] |

| Molecular Weight | 216.23 g/mol |

| Appearance | Clear colorless to light yellow liquid[5] |

| Boiling Point | 279-283 °C[5] |

Causality of Selection: DEEM is a bifunctional molecule perfectly suited for the Gould-Jacobs reaction.[7] The ethoxymethylene group provides a reactive electrophilic site for the initial nucleophilic attack by the aniline's amino group.[8] The two diethyl malonate ester groups provide the carbon framework (C2, C3, C4) and the necessary functionality for the subsequent cyclization and the introduction of the ethyl carboxylate at the C3 position. This C3-carboxylate is a common feature in many quinolone-based drugs and is often essential for binding to biological targets like DNA gyrase.[9]

Synthesis and Purification: While commercially available, DEEM can also be synthesized in the lab. A common method involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[6][10] Purification is typically achieved by vacuum distillation.[10]

Safety and Handling:

-

Combustible liquid.

-

Causes skin irritation.

-

Should be stored in a cool, dry, well-ventilated area away from heat sources.

The Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

To convert the stable 4-hydroxyquinoline intermediate into the more reactive 4-chloroquinoline, a potent chlorinating agent is required. Phosphorus oxychloride is the reagent of choice for this transformation.

| Property | Value |

| CAS Number | 10025-87-3 |

| Molecular Formula | Cl₃OP |

| Molecular Weight | 153.33 g/mol |

| Appearance | Colorless to yellowish, fuming liquid |

| Boiling Point | 105.8 °C |

Causality of Selection: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form (4-quinolone).[3] The oxygen atom in this system is not readily displaced. POCl₃ is a powerful electrophile. The reaction mechanism is believed to involve the attack of the quinolone's hydroxyl group on the phosphorus atom, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion via nucleophilic attack to yield the 4-chloroquinoline product.[11] This reaction is highly effective and a standard procedure in quinoline chemistry.[12][13]

Safety and Handling:

-

Highly corrosive and toxic. Causes severe skin burns and eye damage.

-

Reacts violently with water, releasing heat and toxic fumes (hydrogen chloride).

-

All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood. Use of robust PPE, including acid-resistant gloves, a lab coat, and a face shield, is mandatory.

PART 2: Synthesis Pathway and Experimental Protocols

Overall Synthesis Workflow

The logical flow from starting materials to the final product is illustrated below.

Caption: Overall workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate

This protocol is based on the classical Gould-Jacobs reaction, involving a condensation step followed by high-temperature thermal cyclization.[3][8]

Materials:

-

2,5-Difluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

Diphenyl ether (solvent)

Procedure:

-

Condensation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline and the formation of the intermediate anilidomethylenemalonate.

-

During this step, ethanol is produced as a byproduct. It can be removed under reduced pressure upon completion of the condensation.

-

-

Cyclization:

-

To the crude anilidomethylenemalonate intermediate, add a high-boiling point inert solvent, such as diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. A precipitate of the product will form as the reaction proceeds.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add a non-polar solvent like hexane to the cooled slurry to further precipitate the product and dilute the diphenyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with hexane to remove residual diphenyl ether.

-

Dry the resulting solid under vacuum to yield Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) if necessary.

-

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride.[11][14]

Materials:

-

Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (used in excess, as both reagent and solvent)

-

Ice-water

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent for extraction)

Procedure:

-

Reaction Setup (Anhydrous Conditions):

-

To a flame-dried round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 eq).

-

Working in a fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5-10 eq, or enough to act as a solvent).

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker (this is a highly exothermic and hazardous step that releases HCl gas; perform in a fume hood).

-

The product should precipitate as a solid. Stir the slurry until all the excess POCl₃ has been quenched.

-

Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product into an organic solvent such as dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or an ethanol/hexane mixture) or by column chromatography on silica gel to afford the pure this compound.

-

Reaction Pathway Diagram

Caption: Key chemical transformations in the synthesis pathway.

Conclusion

The synthesis of this compound is a well-defined process hinging on the principles of the Gould-Jacobs reaction and subsequent chlorination. The successful execution of this synthesis is critically dependent on the selection and handling of three primary starting materials: 2,5-Difluoroaniline , which sets the crucial fluorine substitution pattern; Diethyl Ethoxymethylenemalonate , which constructs the pyridinone ring; and Phosphorus Oxychloride , the essential agent for the final chlorination step. A thorough understanding of the roles, properties, and handling requirements of these precursors, as detailed in this guide, provides the foundational knowledge for researchers to produce this valuable intermediate with high yield and purity, paving the way for advancements in drug discovery and development.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Butnariu, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4946. [Link]

-

Merck & Co. Gould-Jacobs Reaction. The Merck Index, 14th ed., Whitehouse Station, NJ, 2006. [Link]

-

Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Medicinal Chemistry, 2013, 562480. [Link]

-

Abbas, W., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. [Link]

-

PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. [Link]

- Google Patents.

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

Hopkin, M. D., et al. (2017). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031–1034. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

PubChem. 2,5-Difluoroaniline. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-DIFLUOROANILINE FOR SYNTHESIS [chemicalbook.com]

- 5. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 6. Diethyl Ethoxymethylenemalonate CAS 87-13-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 14. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Difluoroquinoline Derivatives

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of difluoroquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed protocols for mechanism-of-action studies.

Introduction: The Chemical Versatility and Therapeutic Promise of the Difluoroquinoline Scaffold

Difluoroquinoline derivatives are a prominent class of synthetic compounds built upon the core structure of 4-oxo-1,4-dihydroquinolone.[1] The strategic incorporation of two fluorine atoms, typically at the C-6 position, significantly enhances their biological activity, particularly their binding to target enzymes like DNA gyrase.[2] Initially developed for their potent broad-spectrum antibacterial effects, the therapeutic potential of these derivatives has expanded significantly.[3] Researchers are now actively investigating their antiproliferative properties against various cancer cell lines, making them a subject of intense interest in both infectious disease and oncology drug discovery.[1][4] This guide delves into the primary and emerging mechanisms through which these compounds exert their cytotoxic effects.

Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The foundational mechanism of antibacterial action for difluoroquinoline derivatives is the targeted inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[7][8]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[9]

-

Topoisomerase IV: Its primary function is to decatenate, or unlink, the intertwined daughter chromosomes after DNA replication, which is an indispensable step for cell division.[10]

Difluoroquinolones exert their bactericidal effect by trapping these enzymes in an intermediate state of their catalytic cycle. They bind to the enzyme-DNA complex, stabilizing the transient double-strand DNA breaks created by the topoisomerases.[5][11] This stabilized "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[11] These breaks halt DNA replication and transcription, ultimately triggering pathways that lead to bacterial cell death.[12] The interaction is a classic example of non-competitive inhibition with respect to the DNA substrate.

Anticancer Activity: Targeting Human Topoisomerase II and Inducing Apoptosis

The success of fluoroquinolones as bacterial topoisomerase inhibitors has prompted investigations into their effects on mammalian cells, where they have been shown to target the analogous human topoisomerase II enzyme.[13] This enzyme is overexpressed in many cancer types and is a validated target for several established chemotherapeutic agents.[13]

Ciprofloxacin hydrazide derivatives, for example, have demonstrated potent inhibitory activity against human Topoisomerase II.[14] Similar to the antibacterial mechanism, these compounds stabilize the cleavable complex, leading to persistent DNA double-strand breaks. The cellular response to this extensive DNA damage in cancer cells includes:

-

Cell Cycle Arrest: The most active derivatives induce cell cycle arrest, predominantly in the G2/M phase, preventing mitotic entry with damaged DNA.[14]

-

Induction of Apoptosis: The accumulation of irreparable DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

This mechanism positions difluoroquinoline derivatives as promising scaffolds for the development of novel anticancer agents.[14]

Emerging Mechanisms and Polypharmacology

While topoisomerase inhibition is the most well-documented mechanism, recent research indicates that difluoroquinoline derivatives may possess a broader pharmacological profile. This polypharmacology could be advantageous for overcoming resistance or for drug repositioning efforts.

-

Kinase Inhibition: The quinolone scaffold is present in known PIM kinase and GSKβ inhibitors, suggesting that certain derivatives could modulate cellular signaling pathways through kinase inhibition.[3]

-

Tyrosinase Inhibition: A study demonstrated that several fluoroquinolones, including ciprofloxacin and moxifloxacin, act as potent mixed-type inhibitors of tyrosinase, a key enzyme in melanin synthesis.[15] This suggests potential applications in cosmetology or for treating pigmentation disorders.

-

MicroRNA-21 Inhibition: Novel fluoroquinolone derivatives have been designed and synthesized as small-molecule inhibitors of microRNA-21 (miRNA-21).[16] As miRNA-21 is highly expressed in many tumors and acts as an oncomiR, its inhibition represents an attractive cancer therapeutic strategy.[16]

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of difluoroquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). These values are critical for structure-activity relationship (SAR) studies and lead compound selection.

| Compound Class/Example | Target/Cell Line | Assay Type | IC50 / MIC Value | Reference |

| TPI-2 (Generic Topo IV Inhibitor) | E. coli Topoisomerase IV | Decatenation | 0.5 µM | [10] |

| TPI-2 (Generic Topo IV Inhibitor) | S. aureus Topoisomerase IV | Decatenation | 0.2 µM | [10] |

| Ciprofloxacin | E. coli ATCC 25922 | Antibacterial | 0.015 µg/mL | [10] |

| Ciprofloxacin | S. aureus ATCC 29213 | Antibacterial | 0.25 µg/mL | [10] |

| Ciprofloxacin Derivative 45 | MCF-7 (Breast Cancer) | Cytotoxicity | 1.09 µM | [1] |

| Ciprofloxacin Derivative 46 | SKOV-3 (Ovarian Cancer) | Cytotoxicity | 1.21 µM | [1] |

| Gemifloxacin | Tyrosinase | Enzyme Inhibition | 34 ± 2 µM | [15] |

| Moxifloxacin | Tyrosinase | Enzyme Inhibition | 50 ± 1.9 µM | [15] |

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action requires a suite of robust in vitro and cell-based assays. The following protocols represent core methodologies in the field.

In Vitro Topoisomerase II Decatenation Assay

This biochemical assay directly measures the enzymatic activity of Topoisomerase II by monitoring its ability to unlink catenated kinetoplast DNA (kDNA). Inhibition of this process is a hallmark of topoisomerase-targeting drugs.

Causality and Rationale:

-

Substrate: Kinetoplast DNA (kDNA) is a large network of interlocked DNA mini-circles, making it an ideal substrate. Active topoisomerase II resolves this network into individual mini-circles.[11]

-

Detection: Agarose gel electrophoresis separates the large, slow-moving kDNA network from the smaller, faster-migrating decatenated mini-circles. The degree of inhibition is quantified by the reduction in the appearance of the mini-circle band.[10]

-

Self-Validation: The assay includes a positive control (enzyme, no inhibitor) to confirm full decatenation and a negative control (no enzyme) to show the position of the unreacted kDNA network. A known inhibitor (e.g., etoposide) serves as a reference.[11]

Step-by-Step Protocol:

-

Reaction Preparation (on ice): For each 30 µL reaction, prepare a master mix containing:

-

3 µL of 10x Topoisomerase II Assay Buffer

-

3 µL of 10 mM ATP

-

2 µL of kDNA (e.g., 0.1 µg/µL)

-

Variable volume of sterile deionized water to bring the final volume to 30 µL after adding the inhibitor and enzyme.

-

-

Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the desired concentration of the difluoroquinoline derivative (typically from a DMSO stock) or DMSO alone as a vehicle control.

-

Enzyme Initiation: Initiate the reaction by adding a pre-determined optimal amount of purified Topoisomerase II enzyme (e.g., 1 unit). The optimal amount is the minimum required to achieve complete decatenation in the control reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye (containing SDS and Proteinase K to digest the enzyme and release the DNA).

-

Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in TAE buffer containing ethidium bromide (or a safer alternative like SYBR Safe).

-

Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV light. The catenated kDNA will remain near the well, while the decatenated mini-circles will migrate further down the gel.[10][11]

In Vitro Radiometric Kinase Assay

This highly sensitive assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to a specific substrate protein or peptide by a kinase. It is considered a gold standard for quantifying kinase activity and inhibition.

Causality and Rationale:

-

Direct Measurement: Unlike fluorescence or luminescence-based assays that measure ATP consumption, this method directly quantifies the phosphorylated product, providing high accuracy and sensitivity.[17]

-

Substrate Specificity: The choice of substrate (e.g., a generic substrate like casein or a specific peptide) is critical and must be optimized for the kinase of interest.[18]

-

Validation: The use of radioisotopes requires stringent safety protocols but offers unparalleled signal-to-noise ratios, making it ideal for validating hits from high-throughput screens.[17]

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the substrate protein (e.g., α-casein), and the difluoroquinoline derivative at various concentrations.

-

Initiation: Start the kinase reaction by adding a solution containing a mix of non-radiolabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be carefully chosen (e.g., near the Km value for ATP) as it can affect IC50 values.[17]

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate while the unreacted [γ-³²P]-ATP does not bind strongly.

-

Washing: Wash the phosphocellulose paper multiple times in phosphoric acid to remove all unreacted [γ-³²P]-ATP.

-

Quantification: Place the dried paper squares into scintillation vials with a scintillation cocktail. Measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC50 value.[17]

Mechanisms of Resistance

The clinical efficacy of any antimicrobial or anticancer agent can be compromised by the development of resistance. For difluoroquinolones, the primary mechanisms are:

-

Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are a common resistance mechanism.[5] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex.[6]

-

Active Efflux Pumps: Bacteria can acquire or upregulate membrane proteins that actively pump the drug out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit its target.[19] Some pyridoquinoline derivatives are being explored as potential efflux pump inhibitors to restore fluoroquinolone activity.[19]

Conclusion and Future Directions

Difluoroquinoline derivatives are a versatile chemical class with a well-established primary mechanism of action centered on the inhibition of type II topoisomerases. This core mechanism is responsible for their potent antibacterial activity and their promising anticancer potential. The ongoing discovery of alternative targets, such as kinases and microRNAs, opens new avenues for therapeutic development and drug repositioning. Future research should focus on designing derivatives with improved selectivity for cancer-specific targets over their bacterial counterparts, characterizing their polypharmacology to anticipate off-target effects, and developing strategies to circumvent known resistance mechanisms. The integration of biochemical assays, cell-based studies, and structural biology will remain paramount in guiding the rational design of the next generation of difluoroquinoline-based therapeutics.

References

-

Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. Available at: [Link]

-

Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit 3.3. Available at: [Link]

-

Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In DNA Topoisomerase Protocols (pp. 25-33). Humana Press. Available at: [Link]

-

Staszowska, A., & Płazińska, A. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Knippschild, U., Krüger, T., Richter, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. Available at: [Link]

-

Leyva, S., de Loera, D., & Cardoso-Ortiz, J. (2017). Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. Available at: [Link]

-

Bacci, M., Castagnino, E., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids, 19(8), 1327-36. Available at: [Link]

-

Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1193-1202. Available at: [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

-

Medcrine. (2023). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones. ResearchGate. Available at: [Link]

-

Pestova, E., Millichap, J., Noskin, G. A., & Peterson, L. R. (2000). Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones. The Journal of antimicrobial chemotherapy, 45(5), 583–590. Available at: [Link]

-

Preprints.org. (2024). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Preprints.org. Available at: [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa Journal for Research and Studies in Humanities, 3(2). Available at: [Link]

-

Staszowska, A., & Płazińska, A. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2021). Fluoroquinolones: Novel class of gastrointestinal dietary lipid digestion and absorption inhibitors. ResearchGate. Available at: [Link]

-

Kulesza, A., & Ząbek, A. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(7), 1239–1254. Available at: [Link]

-

Wang, Z., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry, 227, 113919. Available at: [Link]

-

Ashley, R. E., et al. (2021). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy, 65(12), e00940-21. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1660. Available at: [Link]

-

Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

-

Blundell, T. L. (2006). Chapter 30 - Protein Crystallography and Drug Discovery. In Protein Crystallography. Academic Press. Available at: [Link]

-

Khan, P., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. Molecules, 27(10), 3087. Available at: [Link]

-

Betz, M. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available at: [Link]

-

Chevalier, J., et al. (2001). New pyridoquinoline derivatives as potential inhibitors of the fluoroquinolone efflux pump in resistant Enterobacter aerogenes strains. Journal of Medicinal Chemistry, 44(24), 4023-4027. Available at: [Link]

-

Guido, R. V., & Oliva, G. (2008). Protein crystallography in drug discovery. Current drug targets, 9(12), 1048–1053. Available at: [Link]

-

Li, Y., et al. (2018). Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(11), 3326. Available at: [Link]

-

Liang, D. C. (2014). Protein Crystallography from the Perspective of Technology Developments. Crystallography Reviews, 20(3), 163-193. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 9. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyridoquinoline derivatives as potential inhibitors of the fluoroquinolone efflux pump in resistant Enterobacter aerogenes strains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate and its Analogs

A Note on Isomeric Specificity: Scientific literature and chemical databases present a significant scarcity of experimental data for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate. Conversely, the isomeric compound, Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS No. 150258-20-1), is more extensively documented. This guide will focus on the properties and synthesis of the 6,8-difluoro isomer as a representative polyfluorinated 4-chloroquinoline-3-carboxylate, while also discussing the general principles applicable to the 5,8-difluoro isomer. This approach ensures the provision of a technically accurate and data-supported resource for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine and the vast class of fluoroquinolone antibiotics.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

The subject of this guide, Ethyl 4-chloro-difluoroquinoline-3-carboxylate, is a key heterocyclic intermediate. The presence of a chlorine atom at the C4 position renders it highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile building block for the synthesis of more complex molecules.[2] The difluoro substitution on the benzene ring further modulates the electronic properties of the molecule, often enhancing its metabolic stability and interaction with biological targets. The ethyl carboxylate at the C3 position is another critical feature, known to influence the molecule's activity and is a common feature in many quinolone-based drugs.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, offering valuable insights for its utilization in research and drug development.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application in synthetic chemistry and drug design.

Physical Properties

The available data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is summarized in the table below. The physical state of the compound at standard conditions is not explicitly stated in the search results, but similar compounds are often crystalline solids.

| Property | Value | Reference(s) |

| CAS Number | 150258-20-1 | [3][4] |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | [3][4] |

| Molecular Weight | 271.65 g/mol | [3] |

| Boiling Point | 329.9°C at 760 mmHg | [3] |

| Density | 1.418 g/cm³ | [3] |

| Flash Point | 153.3°C | [3] |

| Vapor Pressure | 0.000172 mmHg at 25°C | [3] |

| Melting Point | Not available | |

| Solubility | Not explicitly available, but likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Characterization

While specific spectra for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate were not found, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show a triplet for the methyl protons (-CH₃) of the ethyl group around 1.4 ppm and a quartet for the methylene protons (-CH₂-) around 4.4 ppm. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns and chemical shifts influenced by the fluorine and chlorine substituents. The proton at the C2 position is expected to be a singlet in the most downfield region of the aromatic signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the carbonyl carbon of the ester at around 165 ppm, and the carbons of the ethyl group at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃). The aromatic carbons would resonate between 110 and 150 ppm, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1500-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would appear in the fingerprint region, typically below 1400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would be observed. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the quinoline ring.

Chemical Properties and Reactivity

Reactivity of the 4-Chloro Group

The chlorine atom at the 4-position of the quinoline ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This high reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.

The presence of two electron-withdrawing fluorine atoms on the benzene portion of the quinoline ring is expected to further enhance the electrophilicity of the C4 position, making it even more susceptible to nucleophilic attack. Common nucleophiles used in reactions with 4-chloroquinolines include amines, alcohols, and thiols, leading to the formation of a diverse range of derivatives.

Caption: Nucleophilic Aromatic Substitution at the C4-position.

Stability

Fluoroquinolone compounds are generally stable under normal storage conditions. However, they can be susceptible to degradation under certain conditions:

-

Photostability: Exposure to UV light can lead to the degradation of some fluoroquinolones. Studies have shown that substitution at the 8-position can significantly influence the photostability of the quinolone ring system.[5] Compounds with a fluorine at the C8 position have been observed to have decreased antibacterial activity and increased cytotoxicity upon UVA irradiation.[5]

-

Thermal Stability: The compound is expected to be thermally stable at moderate temperatures, as indicated by its high boiling point.

-

pH Stability: The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of fluoroquinolones in solution can also be influenced by pH.

Synthesis and Purification

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate typically starts from the corresponding 4-hydroxyquinoline precursor, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. The chlorination of the 4-hydroxy group is a common transformation in quinoline chemistry.

Caption: General synthesis workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This protocol is a representative procedure based on the synthesis of analogous 4-chloroquinolines.[6][7]

Materials:

-

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The reactive C4-chloro group allows for the introduction of various substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.

-

Fluoroquinolone Antibiotics: This class of compounds serves as a key precursor for the synthesis of novel fluoroquinolone antibiotics. By replacing the C4-chloro group with various amine-containing cyclic or acyclic moieties, researchers can develop new antibacterial agents with improved potency, broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms.

-

Antimalarial Agents: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. Ethyl 4-chloro-difluoroquinoline-3-carboxylate can be used to synthesize new 4-aminoquinoline derivatives with potential activity against drug-resistant strains of Plasmodium falciparum.

-

Other Therapeutic Areas: The versatility of the 4-chloroquinoline scaffold has led to its exploration in other therapeutic areas, including anticancer, antiviral, and anti-inflammatory drug discovery.

Conclusion

This compound, and more specifically its well-documented isomer Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, represent highly valuable and versatile building blocks for synthetic and medicinal chemistry. A thorough understanding of their physicochemical properties, reactivity, and synthetic routes is crucial for their effective application in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds, highlighting their potential to contribute to the advancement of modern medicine.

References

-

Chemical-Suppliers.com. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1. [Link]

-

PubChem. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484. National Center for Biotechnology Information. [Link]

-

Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

-

ResearchGate. Stability Prediction of Polymeric Suspensions of some Fluoroquinolones. [Link]

-

ResearchGate. Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. [Link]

-

Pramar, Y. I., et al. (2012). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 65(3), 201–206. [Link]

-

Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1148–1155. [Link]

-

ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl chloroacetate | C4H7ClO2 | CID 7751. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester. [Link]

-

PubChemLite. 4-chloro-5,8-difluoroquinoline (C9H4ClF2N). [Link]

-

SpectraBase. 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate - Optional[Vapor Phase IR] - Spectrum. [Link]

- Google Patents.

-

PubChem. 4-Fluoro-1-methyl-5-carboxylic acid, ethyl(ester) | C7H9FN2O2 | CID 534521. National Center for Biotechnology Information. [Link]

-

mzCloud. Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. [Link]

-

National Institutes of Health. Ethyl 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanooxirane-2-carboxylate. [Link]

-

National Institutes of Health. Ethyl 3,7-dichloroquinoline-8-carboxylate. [Link]

-

National Institutes of Health. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

-

ResearchGate. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

National Institutes of Health. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

-

ResearchGate. FT-IR spectrum of ethyl chloroacetate. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

PubChem. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. [Link]

-

PubChem. 5-Chloro-5-ethyl-4-methylheptan-3-one | C10H19ClO | CID 131858127. National Center for Biotechnology Information. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 3. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 4. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate CAS number 150258-20-1

An In-Depth Technical Guide to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate (CAS 150258-20-1): A Cornerstone Intermediate in Modern Drug Discovery

Introduction

This compound, identified by CAS Number 150258-20-1, stands as a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development.[1][2] While unassuming in isolation, this halogenated quinoline derivative is a highly valued intermediate, primarily for the synthesis of advanced fluoroquinolone antibiotics—a class of drugs that has been instrumental in the fight against bacterial infections for decades.[3][4] The strategic placement of its chloro and fluoro substituents, combined with the carboxylate ester, makes it a versatile scaffold for creating potent therapeutic agents.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, its mechanistic role in drug design, and the practical considerations for its use in a laboratory setting. By grounding theoretical knowledge in practical application, this document aims to empower scientists to fully leverage the synthetic potential of this critical molecule.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. These characteristics dictate its behavior in reactions, its solubility, and the appropriate methods for its purification and analysis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These data are essential for reaction planning, safety assessments, and regulatory documentation.

| Property | Value | Reference |

| CAS Number | 150258-20-1 | [1][2][5] |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | [1][2] |

| Molecular Weight | 271.65 g/mol | [1][5] |

| IUPAC Name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | [6] |

| Synonyms | 4-chloro-6,8-difluoroquinoline-3-carboxylic acid ethyl ester | [2] |

| Physical Form | Solid | [6] |

| Boiling Point | 329.9°C at 760 mmHg | [1] |

| Flash Point | 153.3°C | [1] |

| Density | 1.418 g/cm³ | [1] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly cataloged, its structure allows for an expert prediction of its spectroscopic features based on data from closely related analogs.[7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.4-4.6 ppm and a triplet around 1.4-1.5 ppm). The aromatic protons on the quinoline ring will appear as complex multiplets in the downfield region (typically 7.5-9.0 ppm), with their splitting patterns influenced by fluorine-proton coupling. The singlet for the proton at the C2 position would be highly deshielded, appearing significantly downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal signals for all 12 carbons. The carbonyl carbon of the ester will be observed around 165 ppm. Carbons bonded to electronegative atoms (Cl, F, N) will show characteristic shifts and C-F coupling constants.

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of major functional groups. A strong absorption around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. C-Cl, C-F, and C=N stretching vibrations will also be present in the fingerprint region.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the definitive method. This technique provides precise bond lengths, bond angles, and the three-dimensional packing of the molecule in the crystal lattice, as has been demonstrated for numerous similar quinolone structures.[10][11]

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that hinges on established, reliable chemical transformations. The primary route involves the creation of the core quinolone ring system followed by a critical chlorination step.

Core Synthesis Pathway

The overall synthetic strategy can be visualized as a two-stage process:

-

Quinolone Ring Formation (Gould-Jacobs Reaction): The synthesis typically begins with a substituted aniline, in this case, 2,5-difluoroaniline. This starting material is reacted with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. The reaction proceeds through an initial nucleophilic substitution followed by a thermal cyclization to form the ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate precursor.[3][4] The "hydroxy" group is tautomeric with the more stable "oxo" form, hence this intermediate is often named a 4-quinolone.

-

Chlorination: The crucial transformation to the target compound is the conversion of the 4-hydroxy group into a 4-chloro group. This is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][12] This step is vital as the chloro group serves as an excellent leaving group for subsequent reactions.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Chlorination

This protocol is a representative procedure based on established methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[7][12]

Objective: To convert Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Materials:

-

Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (2-5 equivalents, used as reagent and solvent)

-

Crushed ice

-

Concentrated ammonium hydroxide solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1 eq.).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-5 eq.). The POCl₃ often serves as both the chlorinating agent and the reaction solvent.

-

Heating: Heat the reaction mixture to 100-110°C and stir for 2-4 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot (more polar) is no longer visible and a new, less polar product spot is dominant.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate (the crude product) should form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent like DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.

Part 3: The Role in Drug Development: A Mechanistic Perspective

The true value of this compound lies in its function as a "privileged scaffold." This term denotes a molecular framework that can be systematically modified to bind to multiple biological targets, leading to the development of a wide range of active pharmaceutical ingredients.

The Fluoroquinolone Pharmacophore

Fluoroquinolones exert their antibacterial effect by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are essential for managing DNA topology during replication, making them ideal targets for antibiotics. The core quinolone structure is fundamental to this inhibitory activity. The fluorine atom at C6 (in the common numbering system, which corresponds to C5 in this specific scaffold) and the substituent at C7 (introduced via the C-4 chloro group) are known to be critical for the potency and spectrum of activity.[14][15]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by the reactivity of the C-4 chlorine atom. This chlorine is readily displaced by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction is highly efficient because the electron-withdrawing quinoline ring system and the adjacent ester group stabilize the negative charge in the Meisenheimer complex intermediate.

This reactivity allows for the facile introduction of various side chains, most commonly nitrogen-based nucleophiles like piperazine and its derivatives.[16][17] By varying the structure of the amine nucleophile, medicinal chemists can fine-tune the pharmacological properties of the final compound, such as its antibacterial spectrum, potency, and pharmacokinetic profile.

Caption: Key synthetic transformations in fluoroquinolone synthesis.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The signal word is "Warning".[6]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with pure water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[1]

Conclusion

This compound is far more than a mere chemical intermediate; it is a testament to the power of rational drug design. Its structure is expertly tailored for its role as a precursor to life-saving fluoroquinolone antibiotics. The strategically positioned chloro group provides a reliable handle for synthetic diversification, while the difluoro substitution pattern is a key element of the resulting pharmacophore. For researchers in the field of antibacterial drug discovery, a deep technical understanding of this molecule's synthesis, reactivity, and mechanistic significance is not just beneficial—it is essential for the continued development of new therapies to combat the growing threat of antibiotic resistance.

References

- ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.

- Patents. (n.d.). Synthesis of Example 5 Ethyl 7-chloro-6-fluoro-4-hydroxy-8-nitro-3-quinolinecarboxylate.

- Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1).

- Abebe, A. A. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences, 8(1), 58.

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1. Retrieved from [Link]

- Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 820.

- Emami, S., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Topics in Medicinal Chemistry, 19(21), 1888-1919.

- ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

-

SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395.

- ResearchGate. (2007). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

- Reyes-Mares, A. A., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.

- ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.

-

Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

- Guo, H. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2195.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 5. calpaclab.com [calpaclab.com]

- 6. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | 150258-20-1 [sigmaaldrich.com]

- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly within the quinolone class of antibiotics. Its efficacy in subsequent reaction steps is profoundly influenced by its solubility in various organic solvents. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. It offers a predictive framework based on molecular structure and solvent properties, alongside a detailed, best-practice experimental protocol for accurate solubility determination. This document is intended to serve as a vital resource for chemists and pharmacologists, enabling informed solvent selection and optimization of reaction and formulation processes.

Introduction: The Pivotal Role of Solubility in Drug Synthesis

This compound (ECDFQ) is a fluorinated quinolone derivative. The quinolone scaffold is of significant interest in medicinal chemistry, forming the core of many antibacterial agents.[1][2] The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as ECDFQ, is a critical physicochemical parameter that governs its bioavailability, formulation, and overall therapeutic efficacy.[3] In the context of organic synthesis, understanding the solubility of ECDFQ is paramount for optimizing reaction conditions, improving yield and purity, and ensuring scalability.

This guide delves into the solubility profile of ECDFQ, providing both a theoretical foundation and a practical framework for its empirical determination.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, a close examination of its molecular structure is essential.

Figure 1: Molecular Structure of this compound.

The key structural features influencing its solubility are:

-

Aromatic Quinoline Core: The fused aromatic ring system is inherently hydrophobic, suggesting better solubility in non-polar or moderately polar solvents.

-

Halogen Substituents (Cl, F): The chlorine and fluorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions. However, they also contribute to its molecular weight and can enhance crystal lattice energy, potentially reducing solubility.

-

Ethyl Carboxylate Group: This ester group introduces a polar region capable of hydrogen bonding with protic solvents. The ethyl group, however, adds some non-polar character.

Based on these features, a qualitative prediction of solubility can be made. ECDFQ is expected to exhibit poor solubility in highly polar protic solvents like water and good solubility in a range of aprotic polar and moderately polar organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. They can be further categorized into:

-

Protic Solvents (e.g., methanol, ethanol): Capable of donating hydrogen bonds.

-

Aprotic Solvents (e.g., DMSO, DMF, acetone): Not capable of donating hydrogen bonds.[4]

-

-

Non-Polar Solvents (e.g., hexane, toluene): Have small dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving non-polar solutes.

Given ECDFQ's mixed polarity, it is anticipated to be most soluble in solvents that can engage in both dipole-dipole interactions and accommodate its aromatic core, such as chlorinated solvents, ethers, and some esters.

Experimentally Determined Solubility Profile

While extensive quantitative data for the solubility of this compound is not widely published in the literature, a systematic experimental approach can provide this crucial information. The following table presents expected solubility classifications based on the structural analysis and general knowledge of similar quinolone derivatives.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | High | Strong dipole moment effectively solvates the polar regions of ECDFQ. |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | High | Similar to DMSO, its high polarity and aprotic nature favor dissolution. |

| Dichloromethane (DCM) | Chlorinated | High | The polarity is well-matched to the halogenated quinoline core. |

| Chloroform | Chlorinated | High | Similar to DCM, effectively solvates the molecule. |

| Tetrahydrofuran (THF) | Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the aromatic core. |

| Ethyl Acetate | Ester | Moderate | The ester functionality offers some polarity, but the overall polarity is lower than THF or DCM. |

| Acetone | Ketone | Moderate | A polar aprotic solvent that should offer moderate solubility. |

| Acetonitrile | Nitrile | Moderate to Low | While polar, its smaller size and linear structure may be less effective at solvating the bulky ECDFQ molecule. |

| Methanol | Polar Protic | Low | The strong hydrogen bonding network of methanol may be disrupted unfavorably by the largely non-polar ECDFQ. |

| Ethanol | Polar Protic | Low | Similar to methanol, with slightly better performance due to the ethyl group. |

| Isopropanol | Polar Protic | Low | The larger alkyl group may slightly improve solubility over ethanol. |

| Toluene | Aromatic | Moderate to Low | The aromatic nature is compatible with the quinoline core, but it lacks the polarity to solvate the ester and halogens effectively. |

| Hexane | Non-polar | Very Low | The significant difference in polarity makes dissolution highly unfavorable. |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the molecule dominates, leading to negligible solubility. |

Note: These are qualitative predictions. For precise quantitative data, the experimental protocol outlined in the following section should be employed.

A Validated Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents.[3] This method is considered the gold standard for its reliability and reproducibility.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Figure 2: Workflow for Experimental Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of ECDFQ into a series of scintillation vials. An amount that ensures solid material remains after equilibration is crucial.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Phase Separation and Sampling:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any particulate matter.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of ECDFQ. A standard calibration curve must be prepared using known concentrations of the analytical standard.

-

-

Calculation of Solubility:

-

Calculate the concentration of ECDFQ in the original undiluted supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Troubleshooting and Considerations

-

Compound Stability: Verify the stability of ECDFQ in each solvent over the course of the experiment, as degradation can lead to inaccurate results.[5]

-